2-Chlorobenzo[d]oxazol-7-amine

Catalog No.
S12219379
CAS No.
M.F
C7H5ClN2O
M. Wt
168.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzo[d]oxazol-7-amine

Product Name

2-Chlorobenzo[d]oxazol-7-amine

IUPAC Name

2-chloro-1,3-benzoxazol-7-amine

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C7H5ClN2O/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2

InChI Key

SLZJVKJTEOLOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)N

2-Chlorobenzo[d]oxazol-7-amine is a heterocyclic compound characterized by the presence of a chlorinated benzene ring fused to an oxazole moiety, featuring an amine group at the 7-position. Its molecular formula is C7H6ClN2OC_7H_6ClN_2O with a molecular weight of approximately 172.58 g/mol. The compound exhibits unique structural properties due to the presence of a chlorine atom, which influences its chemical reactivity and biological activity.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation, yielding oxides or quinones, while reduction typically results in amines or hydroxylamines .
  • Cyclization Reactions: The amine group can participate in cyclization, forming more complex heterocyclic structures.

Common Reagents and Conditions

  • Substitution: Typically involves bases and suitable solvents.
  • Oxidation: Common reagents include hydrogen peroxide.
  • Reduction: Sodium borohydride is often used for reduction reactions.

Research indicates that 2-Chlorobenzo[d]oxazol-7-amine exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown its potential effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapy .
  • Anticancer Activity: Preliminary research suggests that it may inhibit specific enzymes involved in cell proliferation, indicating potential use as an anticancer agent .

The synthesis of 2-Chlorobenzo[d]oxazol-7-amine can be achieved through several methods:

  • Cyclization of 2-Aminophenol with Chloroacetyl Chloride: This method involves treating 2-aminophenol with chloroacetyl chloride in the presence of a base like potassium carbonate, followed by cyclization to form the benzoxazole ring.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction efficiency and yield, particularly in industrial settings where continuous flow reactors are employed for large-scale production .

2-Chlorobenzo[d]oxazol-7-amine has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Research: Its potential biological activities are under investigation for applications in drug development, particularly in antimicrobial and anticancer therapies .
  • Industrial Uses: The compound is also explored for its role in developing new materials and as a precursor for dyes and pigments.

The interaction studies of 2-Chlorobenzo[d]oxazol-7-amine reveal its ability to bind with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, contributing to its observed biological effects. For instance, it has been noted to inhibit certain enzymes linked to cancer cell proliferation .

Similar Compounds

Compound NameStructure TypePrimary Use
ChlorzoxazoneBenzoxazoloneMuscle relaxant
ZoxazolamineBenzoxazoleMuscle relaxant
2-Methoxybenzo[d]oxazoleBenzoxazole derivativeAntimicrobial agent

Uniqueness

2-Chlorobenzo[d]oxazol-7-amine stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chlorzoxazone and zoxazolamine, primarily utilized for muscle relaxation, this compound is being investigated for broader applications including antimicrobial and anticancer activities .

Cyclization Strategies Using Electrophilic Cyanating Agents

Cyclization reactions involving electrophilic cyanating agents represent a robust pathway for constructing the benzoxazole core. A prominent method employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous cyanating agent in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O). In this approach, o-aminophenols react with NCTS in 1,4-dioxane under reflux conditions (24–30 hours), yielding 2-aminobenzoxazoles with good to excellent efficiency (60–92% yields). For example, cyclization of 5-chloro-2-aminophenol with NCTS produces 2-amino-7-chlorobenzo[d]oxazole, confirmed via ¹H NMR and high-resolution mass spectrometry (HRMS). The reaction mechanism involves initial activation of the aminophenol by BF₃, followed by nucleophilic attack of the cyanating agent and subsequent cyclodehydration.

Key optimization factors include:

  • Molar Ratios: A 1:1.5 ratio of o-aminophenol to NCTS ensures complete conversion.
  • Solvent Choice: Polar aprotic solvents like 1,4-dioxane enhance reaction rates.
  • Temperature: Reflux conditions (≈100°C) are critical for overcoming activation barriers.

This method is particularly advantageous for synthesizing halogenated derivatives, as chloro-substituted o-aminophenols readily participate without side reactions.

Smiles Rearrangement Approaches for N-Substituted Analogues

The Smiles rearrangement provides a versatile route to N-substituted 2-aminobenzoxazoles. This strategy involves activating benzoxazole-2-thiol with chloroacetyl chloride, followed by coupling with primary or secondary amines. For instance, treatment of 7-chlorobenzo[d]oxazole-2-thiol with chloroacetyl chloride in dimethylformamide (DMF) at −5°C generates a reactive thioester intermediate. Subsequent addition of benzylamine and cesium carbonate (Cs₂CO₃) induces a Smiles rearrangement, affording N-benzyl-2-amino-7-chlorobenzo[d]oxazole in 78% yield.

The reaction proceeds via:

  • Thioester Formation: Benzoxazole-2-thiol reacts with chloroacetyl chloride to form an intermediate acyl chloride.
  • Nucleophilic Substitution: Amine attack displaces chloride, generating a thioether.
  • Intramolecular Cyclization: Base-mediated rearrangement yields the N-substituted product.

Notably, radical scavengers like triethylamine (Et₃N) suppress disulfide byproducts, highlighting the importance of reaction atmosphere control. This method excels in producing diversely substituted analogues, including aryl and alkyl N-groups, with minimal purification steps.

Williamson Reaction-Based Intermediates in Heterocyclic Frameworks

The Williamson reaction has been adapted to synthesize key intermediates for 2-chlorobenzo[d]oxazol-7-amine derivatives. In one protocol, benzo[d]oxazole-2-thiol reacts with bromoacetic acid in the presence of potassium hydroxide (KOH) at 60°C for 4 hours, yielding 2-(carboxymethylthio)benzo[d]oxazole. This intermediate undergoes further functionalization via carbodiimide-mediated coupling with amines, producing N-alkylated derivatives. For example, coupling with propylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) affords 2-(propylamino)-7-chlorobenzo[d]oxazole in 65% yield.

Optimization Insights:

  • Catalyst System: EDCI/HOBt enhances coupling efficiency by activating the carboxylic acid.
  • Solvent Effects: Polar solvents like DMF improve solubility of heterocyclic intermediates.
  • Temperature Control: Mild heating (40–50°C) prevents decomposition of acid-labile substrates.

This approach is scalable and compatible with a broad range of amines, enabling rapid diversification of the benzoxazole scaffold.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.0090405 g/mol

Monoisotopic Mass

168.0090405 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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